molecular formula C10H19NO3 B13236106 tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate

tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate

Cat. No.: B13236106
M. Wt: 201.26 g/mol
InChI Key: XMSPIELAKOUPQJ-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate ( 1936122-31-4) is a high-value chemical building block of interest in synthetic organic and medicinal chemistry research. This compound, with a molecular formula of C 10 H 19 NO 3 and a molecular weight of 201.26 g/mol, features two key functional groups: a tert-butyloxycarbonyl (Boc) protected tertiary amine and an epoxide (oxiran) ring . The presence of the Boc group serves as a crucial protecting group for the amine, enhancing the compound's stability during synthetic sequences and allowing for selective deprotection under mild acidic conditions. The highly reactive epoxide ring acts as an electrophile, enabling researchers to readily open the ring with various nucleophiles. This bifunctionality makes it a versatile precursor for constructing more complex molecular architectures, particularly in the synthesis of linear or cyclic derivatives, and for introducing functionalized side chains. Its primary research applications include its use as an intermediate in the development of potential pharmaceutical candidates, such as protease inhibitors, and in the exploration of novel chemical entities through structure-activity relationship (SAR) studies. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11(4)6-5-8-7-13-8/h8H,5-7H2,1-4H3

InChI Key

XMSPIELAKOUPQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1CO1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate generally follows these key steps:

  • Formation of the carbamate backbone with tert-butyl protection.
  • Introduction of the N-methyl substituent.
  • Incorporation of the 2-(oxiran-2-yl)ethyl side chain, often via epoxidation or epoxide-containing precursors.

The synthesis often involves reduction, protection, and epoxidation reactions, executed under controlled conditions to maintain stereochemistry and yield.

Method Based on Reduction of Isocyanide Intermediate (Patent CN104086460B)

A patented method provides a two-step synthesis route for tert-butyl 2-(methylamino)ethylcarbamate, a close structural analog and precursor to the target compound. The key steps are:

Step Reaction Description Conditions and Reagents Yield and Notes
(a) Reduction of N-tert-butyloxycarbonyl-1,2-ethylenediamine with paraformaldehyde in presence of acid Organic solvent (toluene or benzene), acid catalyst (acetic acid or tosic acid), reflux temperature Formation of 2-(N-isobutoxyformamido)ethyl isocyanide intermediate
(b) Reduction of the isocyanide intermediate with sodium borohydride in aprotic solvent (THF or DMF) Room temperature (20–30 °C), stirring for 3–5 hours Obtains tert-butyl 2-(methylamino)ethylcarbamate with ~85% yield

The reaction sequence involves:

  • Step (a) forming the isocyanide intermediate via acid-catalyzed reduction.
  • Step (b) reducing the isocyanide to the methylamino carbamate using sodium borohydride.

This method is advantageous due to high yield, low cost, and reduced waste generation, making it suitable for industrial scale-up.

Epoxidation and Aldol Reaction Routes (Literature on Related Epoxy Carbamates)

While the above patent focuses on the methylamino carbamate, the introduction of the oxirane ring on the ethyl side chain can be achieved by epoxidation of allylic precursors or by using epoxide-containing aldehydes in aldol-type reactions.

A relevant study on asymmetric aldol reactions reports the synthesis of related tert-butyl carbamates bearing oxirane substituents via:

  • Formation of Ti-enolate intermediates from ester derivatives.
  • Aldol reaction with aldehydes containing protected hydroxyl or epoxide groups.
  • Subsequent transformations including saponification and Curtius rearrangement to install carbamate groups.

This method allows stereoselective introduction of oxirane rings on the side chain with control over stereochemistry.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Reduction of Isocyanide (Patent) N-tert-butyloxycarbonyl-1,2-ethylenediamine, paraformaldehyde, acid, sodium borohydride, THF High yield (~85%), scalable, cost-effective Requires handling of isocyanide intermediates
Asymmetric Aldol and Epoxidation TiCl4, diisopropylethylamine, aldehydes with epoxide, Curtius rearrangement Stereoselective, versatile for chiral centers Multi-step, requires low temperature control

Detailed Reaction Conditions and Notes

  • Step (a) Reduction Reaction: Typically carried out in toluene or benzene with 0.5–2% acetic acid as catalyst at reflux temperature for 4–6 hours. This step forms the isocyanide intermediate crucial for subsequent reduction.

  • Step (b) Reduction with Sodium Borohydride: Conducted at 20–30 °C in tetrahydrofuran or dimethylformamide, stirring for 3–5 hours. Excess sodium borohydride is quenched with acetic acid, followed by extraction and purification steps to isolate the carbamate product.

  • Epoxidation and Aldol Reaction: Formation of Ti-enolates at 0 °C to room temperature, followed by aldol reaction at −78 °C for 2 hours, then saponification and Curtius rearrangement at elevated temperatures to install carbamate functionality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity makes it useful in studying enzyme mechanisms and protein modifications. The compound can also interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Features/Applications References
This compound C₁₁H₂₁NO₃ 215.29 N-methyl, 2-(oxiran-2-yl)ethyl Reactive epoxide for synthesis; amine protection
tert-Butyl (oxiran-2-ylmethyl)carbamate C₈H₁₅NO₃ 173.21 Oxiran-2-ylmethyl Simpler epoxide intermediate; lacks N-methyl group
tert-Butyl N-[(2-Methyloxiran-2-yl)methyl]carbamate C₉H₁₇NO₃ 187.24 2-Methyloxiran-2-ylmethyl Methyl-substituted epoxide; enhanced steric hindrance
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate C₁₁H₂₃NO₆ 265.30 PEG chain, hydroxyl Hydrophilic; solubility enhancer; conjugation applications
Tert-Butyl ((S)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate C₁₇H₂₃NO₄ 305.37 Benzyloxy, stereospecific oxirane Chiral synthesis; asymmetric catalysis
Key Observations:

N-Methyl vs. This modification may also enhance lipophilicity, affecting solubility and membrane permeability in biological systems .

Epoxide Reactivity : The 2-(oxiran-2-yl)ethyl chain provides a longer spacer between the Boc group and the epoxide, enabling regioselective ring-opening reactions. In contrast, tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate’s methyl-substituted epoxide may exhibit altered reactivity due to steric and electronic effects .

Hydrophilic vs. Hydrophobic Derivatives : The PEG-containing derivative () demonstrates how hydrophilic substituents expand utility in aqueous systems, whereas the benzyloxy-substituted analog () is tailored for chiral synthesis .

Research Findings and Data

Reactivity Studies

  • Epoxide Stability : Compounds with longer alkyl chains (e.g., the target compound) show slower hydrolysis rates in aqueous environments compared to methyl-substituted analogs, as observed in kinetic studies of similar epoxides .
  • Deprotection Efficiency: N-Methylation reduces the rate of Boc deprotection by ~30% compared to non-methylated analogs, based on trifluoroacetic acid (TFA)-mediated cleavage studies .

Biological Activity

tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate is a compound of interest in medicinal chemistry due to its unique structural features, including the presence of a carbamate functional group and an epoxide (oxirane) moiety. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H17NO3C_9H_{17}NO_3, with a molecular weight of approximately 187.24 g/mol. The structure can be represented as follows:

tert butyl N methyl N 2 oxiran 2 yl ethyl carbamate\text{tert butyl N methyl N 2 oxiran 2 yl ethyl carbamate}

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its interactions with biological targets and its pharmacological effects.

The mechanism of action primarily involves the reactivity of the epoxide group, which can undergo nucleophilic attack leading to ring-opening reactions. This property allows the compound to form covalent bonds with target biomolecules, influencing their function. The carbamate group also plays a crucial role in mediating interactions through hydrogen bonding and enhancing solubility in biological systems.

Pharmacological Properties

  • Antimicrobial Activity :
    • Studies have indicated that compounds with similar structures exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, derivatives containing carbamate functionalities have shown zones of inhibition ranging from 10.3 mm to 26.08 mm against these bacteria at specific concentrations .
  • Antitumor Activity :
    • The compound's potential as an antitumor agent has been explored, particularly in inhibiting cell proliferation in cancer cell lines. For example, compounds related to this compound have demonstrated cytotoxic effects against human carcinoma cell lines such as HCT116 (colon cancer) and A549 (lung cancer), with IC50 values in the low micromolar range .
  • Neuroprotective Effects :
    • Some derivatives have shown neuroprotective properties, potentially due to their antioxidative capabilities. Compounds that feature bulky substituents at the N-position have been reported to enhance neuroprotection at concentrations as low as 3 µM .

Case Study 1: Antimicrobial Efficacy

A study conducted by Kaushik et al. evaluated several carbamate derivatives for their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited potent antibacterial activity with zones of inhibition significantly greater than standard antibiotics, highlighting the therapeutic potential of such compounds in treating infections .

Case Study 2: Antitumor Activity

Research published in MDPI highlighted the antitumor efficacy of structurally related compounds against acute myeloid leukemia cell lines. Compounds similar to this compound were found to inhibit cell growth effectively, suggesting that modifications to the carbamate structure can enhance anticancer properties .

Comparative Analysis Table

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntibacterial, AntitumorTBD
Tert-butyl (1-methyl-1H-triazol-4-yl)carbamateStructureAntibacterial6.2 - 50
Tert-butyl (2-(1H-indol-3-yl)ethyl)carbamateStructureAntitumor0.07 - 0.11

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